molecular formula C31H45N7O7 B040271 Angiotensin I/II (3-7) CAS No. 122483-84-5

Angiotensin I/II (3-7)

Cat. No.: B040271
CAS No.: 122483-84-5
M. Wt: 627.7 g/mol
InChI Key: DUEUCUPESSMDMI-VVKHCXNMSA-N
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Description

Angiotensin I/II (3-7) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I/II (3-7) is known for its vasodilatory and anti-inflammatory properties, making it a significant focus of research in cardiovascular and renal physiology .

Scientific Research Applications

Angiotensin I/II (3-7) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and renal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Target of Action

Angiotensin I/II (3-7) primarily targets the Renin-Angiotensin-Aldosterone System (RAAS) . The key molecule in this system is Angiotensin II (Ang II) , which plays a crucial role in maintaining blood pressure and fluid homeostasis . Ang II acts on the adrenal cortex, triggering it to release aldosterone , a hormone that prompts the kidneys to retain sodium and lose potassium .

Mode of Action

Angiotensin I/II (3-7) interacts with its targets through a series of biochemical reactions. As part of the RAAS, Ang II raises blood pressure through vasoconstriction , increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion .

Biochemical Pathways

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary pathway affected by Angiotensin I/II (3-7). In the classical RAAS, the enzyme renin cleaves its substrate angiotensinogen forming the decapeptide angiotensin I. This is then cleaved by angiotensin-converting enzyme (ACE) to produce Ang II, a key player of this system . Ang II activates its AT1 receptor (AT1R), which mediates the majority of the known actions of Ang II in the kidney, including vasoconstriction, renal sodium reabsorption, and aldosterone secretion .

Result of Action

The primary result of Angiotensin I/II (3-7) action is the increase in blood pressure . This is achieved through vasoconstriction, increased aldosterone release, sodium and water reabsorption, and vasopressin secretion . These actions collectively lead to an increase in blood volume and pressure .

Action Environment

The action of Angiotensin I/II (3-7) can be influenced by various environmental factors. For instance, in the intensive care unit (ICU), Ang II has been used as a potential vasopressor drug for vasodilatory hypotension and/or shock . The efficacy and stability of Angiotensin I/II (3-7) can be affected by the patient’s health status, the presence of other medications, and the specific physiological environment within the body.

Future Directions

The future directions of research on Angiotensin I/II (3-7) are vast. There is ongoing research into the roles of different angiotensin peptides in various physiological and pathological processes . This includes the development of new therapeutic strategies targeting the renin-angiotensin system .

Biochemical Analysis

Biochemical Properties

Angiotensin I/II (3-7) interacts with various enzymes and proteins. One of the key enzymes it interacts with is angiotensin-converting enzyme 2 (ACE2), which efficiently hydrolyzes the potent vasoconstrictor angiotensin II to angiotensin (1–7) . This interaction has changed our overall perspective about the classical view of the renin angiotensin system in the regulation of hypertension and heart and renal function .

Cellular Effects

Angiotensin I/II (3-7) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The product’s role in the regulation of blood pressure by the renin-angiotensin system (RAS) is particularly noteworthy .

Molecular Mechanism

At the molecular level, Angiotensin I/II (3-7) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, ACE2 is a type I integral membrane protein that functions as a carboxypeptidase, cleaving a single hydrophobic/basic residue from the COOH-terminus of its substrates .

Metabolic Pathways

Angiotensin I/II (3-7) is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The product’s interaction with ACE2, for instance, plays a crucial role in the renin-angiotensin system .

Transport and Distribution

The transport and distribution of Angiotensin I/II (3-7) within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is known that the product can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of angiotensin peptides may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli, to produce the peptide in large quantities. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (3-7) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include modified peptides with altered biological activity or stability. For example, oxidation of methionine can lead to methionine sulfoxide, which may affect the peptide’s function .

Comparison with Similar Compounds

Uniqueness: Angiotensin I/II (3-7) is unique due to its specific sequence and the distinct biological effects it mediates through the Mas receptor. Unlike angiotensin II, which primarily causes vasoconstriction, angiotensin I/II (3-7) promotes vasodilation and has protective effects against cardiovascular and renal damage .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUCUPESSMDMI-VVKHCXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924182
Record name N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122483-84-5
Record name Angiotensin II (3-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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